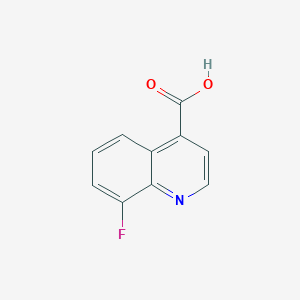

8-Fluoroquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

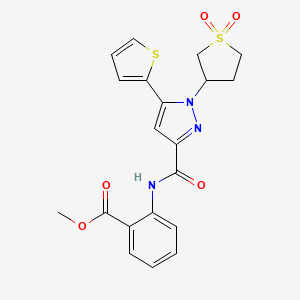

8-Fluoroquinoline-4-carboxylic acid is an important chemical compound belonging to the class of quinoline-based synthetic molecules. It has a molecular formula of C10H6FNO2 .

Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, has been extensively studied. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a carbonyl and a hydroxyl group attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .

Chemical Reactions Analysis

The reactions of carboxylic acids, including this compound, can be categorized into four principal classes . These include reactions involving the O-H bond (such as acid dissociation and solvolytic reactions), reactions at the carbonyl bond (most of which involve attack by a nucleophile on the carbonyl carbon with subsequent cleavage of a C-O bond), decarboxylation, and substitution on the R group .

Physical And Chemical Properties Analysis

Carboxylic acids, including this compound, have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . They are organic compounds that incorporate a carboxyl functional group, CO2H .

Scientific Research Applications

Antibacterial Properties

Several studies have investigated the antibacterial properties of compounds related to 8-Fluoroquinoline-4-carboxylic acid. Al-Hiari et al. (2007) synthesized 8-nitrofluoroquinolone derivatives and examined their antibacterial activity against Gram-positive and Gram-negative strains, finding promising results, especially against S. aureus (Al-Hiari et al., 2007). Similarly, Kuramoto et al. (2003) designed novel N-1 substituents of naphthyridones and quinolones, yielding compounds with potent antibacterial activities against various bacteria, significantly more potent than certain existing antibiotics (Kuramoto et al., 2003).

Synthesis and Functionalization

Ondi et al. (2005) described the conversion of mono- and disubstituted 2-bromo-3-fluoroquinolines into carboxylic acids through a series of functionalization steps, demonstrating the versatility of fluoroquinoline derivatives in chemical synthesis (Ondi et al., 2005). In a similar vein, Chujo et al. (2001) detailed synthetic routes for a novel immunosuppressant involving fluoroquinoline carboxylic acid, showcasing its application in medicinal chemistry (Chujo et al., 2001).

Photolabile Protecting Groups

Fedoryak and Dore (2002) explored the use of a brominated hydroxyquinoline derivative as a photolabile protecting group for carboxylic acids, demonstrating its potential for in vivo applications due to its sensitivity to multiphoton-induced photolysis (Fedoryak & Dore, 2002).

Anticancer and Antibacterial Agents

Al-Trawneh et al. (2010) synthesized fluoroquinolones with potent antibacterial and anticancer properties, illustrating the dual-action potential of these compounds in chemotherapy (Al-Trawneh et al., 2010).

Chemosensors in Aqueous Environments

Youk et al. (2004) developed a chemosensor derived from 8-hydroxyquinoline with benzothiazole function, effective for metal ion detection in aqueous solutions (Youk et al., 2004).

Complex Formation and Metal Ion Detection

Park et al. (2016) studied the photoinduced ultrafast proton transfer of 8-hydroxyquinoline in water, revealing insights into its fluorescence properties and applications in complex formation with metal ions (Park et al., 2016).

Future Directions

New quinazoline derivatives, including 8-Fluoroquinoline-4-carboxylic acid, have been designed based on the structural modification of reported inhibitors to enhance their selectivity toward Aurora A . This suggests potential future directions in the development of novel and selective Aurora A kinase inhibitory leads .

Mechanism of Action

Target of Action

The primary targets of 8-Fluoroquinoline-4-carboxylic acid are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are essential for DNA replication, transcription, and repair in bacteria . By inhibiting these enzymes, this compound disrupts critical cellular processes in bacteria .

Mode of Action

This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . The cytotoxicity of this compound likely involves a two-step process: conversion of the topoisomerase-quinolone-DNA complex to an irreversible form, and generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

The action of this compound affects the biochemical pathway of DNA synthesis in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the supercoiling and relaxation of DNA, processes that are necessary for DNA replication and transcription . This disruption leads to the accumulation of DNA damage, breakage, and ultimately, bacterial cell death .

Pharmacokinetics

Fluoroquinolones, the class of compounds to which this compound belongs, are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted through the kidneys . The bioavailability of this compound would be influenced by these properties.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of DNA processes in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compound prevents DNA replication and transcription, leading to DNA damage and breakage . This results in the death of bacterial cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution in the body . Additionally, the presence of other substances, such as food or other drugs, can impact the compound’s metabolism and excretion

Biochemical Analysis

Cellular Effects

Quinolines are known to have a high level of antibacterial activity due to their ability to penetrate cell membranes and inhibit bacterial DNA-gyrase .

Molecular Mechanism

Quinolines are known to inhibit bacterial DNA-gyrase, an enzyme involved in DNA replication .

Metabolic Pathways

It is known that amino acids, lipids, and other carbohydrates can be converted to various intermediates of glycolysis and the citric acid cycle .

Properties

IUPAC Name |

8-fluoroquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQYQWOPXLPHDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(5-Ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride](/img/structure/B2385965.png)

![Methyl (E)-4-[[4-(2,4-difluorophenyl)oxan-4-yl]amino]-4-oxobut-2-enoate](/img/structure/B2385969.png)

![2-(2-Methoxyphenyl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2385973.png)

![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2385975.png)

![7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2385977.png)

![N-Benzo[1,3]dioxol-5-yl-2-[4-(1H-benzoimidazol-2-yl)-piperidin-1-yl]-acetamide](/img/structure/B2385980.png)

![(3-(4-Fluorophenyl)-2-thioxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2385984.png)

![4-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2385987.png)